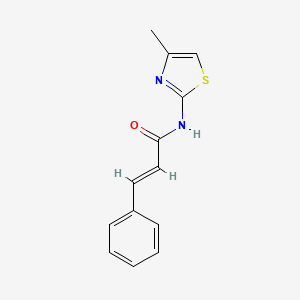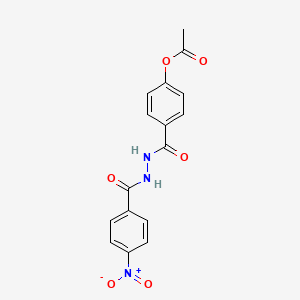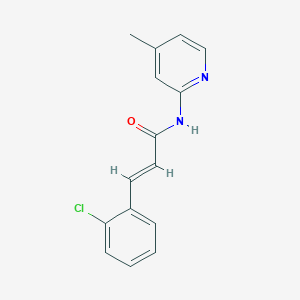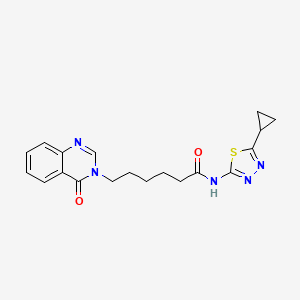
N-(4-Methylthiazol-2-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylthiazol-2-yl)cinnamamide: is an organic compound that features a cinnamamide backbone with a 4-methylthiazol-2-yl substituent. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylthiazol-2-yl)cinnamamide typically involves the following steps:
Formation of 4-Methylthiazole: This can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to form 2-aminothiazole, which is then methylated using methyl iodide.
Coupling with Cinnamic Acid: The 4-methylthiazole is then coupled with cinnamic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-Methylthiazol-2-yl)cinnamamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the cinnamamide moiety to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the cinnamamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
N-(4-Methylthiazol-2-yl)cinnamamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine
This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Methylthiazol-2-yl)cinnamamide involves its interaction with cellular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenylthiazol-2-yl)cinnamamide
- N-(4-Chlorothiazol-2-yl)cinnamamide
- N-(4-Methoxythiazol-2-yl)cinnamamide
Uniqueness
N-(4-Methylthiazol-2-yl)cinnamamide is unique due to the presence of the 4-methylthiazole moiety, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs, such as enhanced antimicrobial and anticancer activities.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C13H12N2OS |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H12N2OS/c1-10-9-17-13(14-10)15-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)/b8-7+ |
InChI Key |
NEOPWXSQQLTDNB-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine](/img/structure/B11016666.png)
![5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B11016671.png)

![6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid](/img/structure/B11016688.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016690.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B11016692.png)
![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11016700.png)
![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B11016715.png)
![(2S)-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11016723.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11016725.png)

![2-[(furan-2-ylmethyl)amino]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B11016733.png)


